molecular formula C8H7NO2 B1527659 Furo[3,2-c]pyridin-2-ylmethanol CAS No. 895126-45-1

Furo[3,2-c]pyridin-2-ylmethanol

Cat. No. B1527659
M. Wt: 149.15 g/mol
InChI Key: XIFJDZVANDVVSI-UHFFFAOYSA-N
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Description

“Furo[3,2-c]pyridin-2-ylmethanol” is a heterocyclic compound . It is a unique chemical used by early discovery researchers . The empirical formula is C8H7NO2 and the molecular weight is 149.15 .


Molecular Structure Analysis

The molecular structure of “Furo[3,2-c]pyridin-2-ylmethanol” can be represented by the SMILES string OCc1cc2ncccc2o1 . The InChI key is OIMBQDHQXBDNFX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Furo[3,2-c]pyridin-2-ylmethanol” is a liquid . It has a density of 1.315 g/cm^3 and a boiling point of 289.5°C at 760 mmHg .

Scientific Research Applications

Novel Terpyridine-Skeleton Molecule Derivants

  • A study by Kwon et al. (2015) developed novel terpyridine-skeleton molecules, including ones with a benzo[4,5]furo[3,2-b]pyridine core, which showed promise as nonintercalative topoisomerase I and II dual catalytic inhibitors. These compounds demonstrated significant inhibition of tumor growth in xenografted mice models (Kwon et al., 2015).

Cyclization of Silane Derivatives

  • Research by Sekine et al. (2015) focused on the carboxylation and cyclization of silane derivatives to produce 2-furanone and 2-pyrone derivatives, which could be relevant in the synthesis of furo[3,2-c]pyridin-2-ylmethanol-related compounds (Sekine et al., 2015).

Agonist for Cognitive Deficits in Schizophrenia

  • A compound, PHA-543,613, featuring a furo[2,3-c]pyridine carboxamide, was identified as a potential treatment for cognitive deficits in schizophrenia, showing efficacy in auditory sensory gating and novel object recognition (Wishka et al., 2006).

Electrophilic Cyclization of Alkynylpyridines

  • A method for preparing furo[3,2-c]pyridines through electrophilic cyclization of alkynylpyridines was described by Arcadi et al. (2002). This method is significant for the synthesis of various furo[3,2-c]pyridine derivatives (Arcadi et al., 2002).

Furo[3,2-C]pyridines in Disease Treatment

  • Li et al. (1974) discussed the use of Furo[3,2-c]Pyridine compounds in disease treatment, including cancers and conditions involving epithelial-mesenchymal transition (EMT) mediated by protein kinase activity (Li et al., 1974).

Synthesis of Furo[3,2-b]pyrroles and Pyridines

  • Research by Jury et al. (2009) on the synthesis of furo[3,2-b]pyrroles and pyridines via cycloisomerization reactions opens avenues for synthesizing structurally related furo[3,2-c]pyridin-2-ylmethanol compounds (Jury et al., 2009).

Safety And Hazards

“Furo[3,2-c]pyridin-2-ylmethanol” is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . It is also classified as non-combustible . The precautionary statements include P301 (If swallowed) + P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

furo[3,2-c]pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFJDZVANDVVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[3,2-c]pyridin-2-ylmethanol

Synthesis routes and methods

Procedure details

NaBH4 (0.26 g, 6.8 mmol) was added to a stirred solution of furo[3,2-c]pyridine-2-carbaldehyde (2.00 g, 13.6 mmol) in anhydrous MeOH (25 mL) at 0° C. After 1.5 h, the reaction was quenched with H2O (20 mL), before being extracted with CH2Cl2 (3×30 mL). The combined organic extracts were dried (MgSO4), filtered, and concentrated to provide the title compound: m/z (ES+)=150.0 [M+H]+.
Name
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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